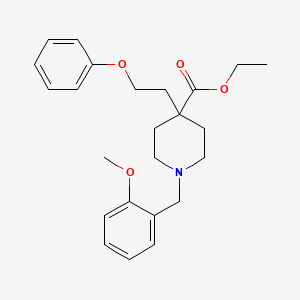![molecular formula C15H18N2O4S2 B5208280 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide, commonly known as DTNB, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in biochemical and physiological research. DTNB is a sulfhydryl-reactive compound that is widely used as a reagent for measuring thiol groups in proteins and enzymes.
Mécanisme D'action
DTNB reacts with thiol groups in proteins and enzymes to form a mixed disulfide bond. The reaction results in the formation of 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the concentration of thiol groups in the sample.
Biochemical and Physiological Effects:
DTNB has no direct biochemical or physiological effects on cells or tissues. However, it is widely used in biochemical and physiological research to measure thiol groups in proteins and enzymes. Thiol groups play an important role in many cellular processes, including redox regulation, signal transduction, and enzyme catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB has several advantages as a reagent for measuring thiol groups in proteins and enzymes. It is a highly sensitive and specific reagent that reacts with a wide range of thiol-containing molecules. It is also relatively easy to use and can be adapted to a variety of experimental conditions. However, DTNB has some limitations as well. It is susceptible to interference from other reactive molecules, and its reaction with thiol groups can be affected by changes in pH, temperature, and other experimental conditions.
Orientations Futures
There are several future directions for the use of DTNB in scientific research. One area of interest is the development of new assays for the measurement of thiol groups in complex biological samples, such as blood and urine. Another area of interest is the use of DTNB in the study of redox signaling pathways and oxidative stress. Finally, DTNB may have applications in the development of new drugs and therapies for diseases that involve thiol-containing molecules, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, DTNB is a sulfhydryl-reactive compound that has numerous applications in biochemical and physiological research. It is widely used as a reagent for measuring thiol groups in proteins and enzymes and has several advantages and limitations for lab experiments. DTNB has no direct biochemical or physiological effects on cells or tissues, but its use in scientific research has led to significant advances in our understanding of thiol-containing molecules and their role in cellular processes.
Méthodes De Synthèse
DTNB can be synthesized by reacting 5-sulfonyl-2-methoxybenzoic acid with thienylmethylamine and dimethylsulfate. The reaction is carried out in the presence of a base such as potassium carbonate, and the final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DTNB is widely used in scientific research for the measurement of thiol groups in proteins and enzymes. It is commonly used in assays for the determination of enzymatic activity, protein concentration, and protein-protein interactions. DTNB is also used in the determination of glutathione levels in cells and tissues.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)23(19,20)12-6-7-14(21-3)13(9-12)15(18)16-10-11-5-4-8-22-11/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHRAOJRMLVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208217.png)


![[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide](/img/structure/B5208237.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5208250.png)

![isopropyl 3-{[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5208255.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5208261.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)